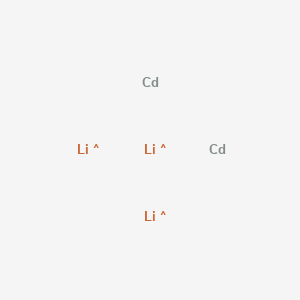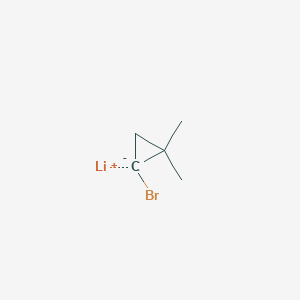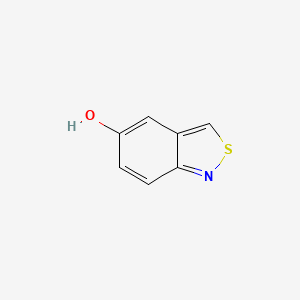![molecular formula C13H19NO2 B14623395 Acetamide, N-[2-(pentyloxy)phenyl]- CAS No. 55792-54-6](/img/structure/B14623395.png)
Acetamide, N-[2-(pentyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-(pentyloxy)phenyl]-: is an organic compound with the molecular formula C13H19NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-(pentyloxy)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[2-(pentyloxy)phenyl]- typically involves the reaction of 2-(pentyloxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
2-(pentyloxy)aniline+acetic anhydride→Acetamide, N-[2-(pentyloxy)phenyl]-+acetic acid
Industrial Production Methods: In an industrial setting, the production of Acetamide, N-[2-(pentyloxy)phenyl]- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid can also enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetamide, N-[2-(pentyloxy)phenyl]- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: N-oxides of Acetamide, N-[2-(pentyloxy)phenyl]-.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Acetamide, N-[2-(pentyloxy)phenyl]- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its amide functional group.
Industry: In the industrial sector, Acetamide, N-[2-(pentyloxy)phenyl]- is used in the production of polymers and resins. It also finds applications in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pentyloxy group can interact with hydrophobic pockets, enhancing the compound’s binding affinity.
Comparaison Avec Des Composés Similaires
Acetanilide: Similar structure but lacks the pentyloxy group.
N-Phenylacetamide: Similar structure but lacks the pentyloxy group.
N-(2-Phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of pentyloxy.
Uniqueness: Acetamide, N-[2-(pentyloxy)phenyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions in biological systems.
Propriétés
Numéro CAS |
55792-54-6 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
N-(2-pentoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-3-4-7-10-16-13-9-6-5-8-12(13)14-11(2)15/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,14,15) |
Clé InChI |
ZQRDWUAMUJOAHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=CC=C1NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


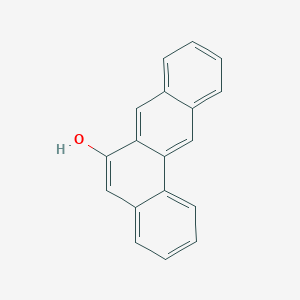
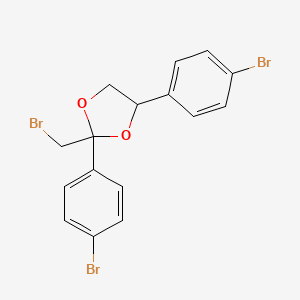
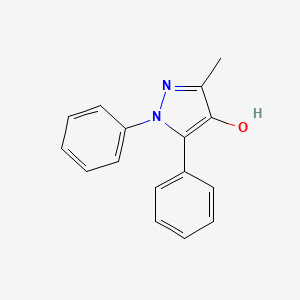
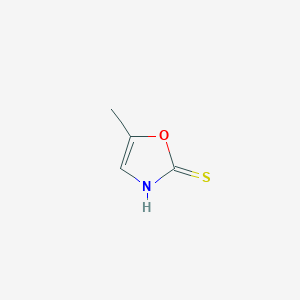
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
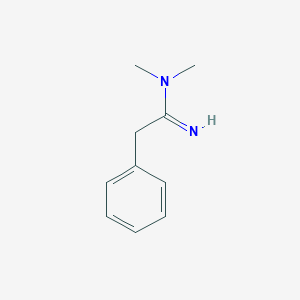
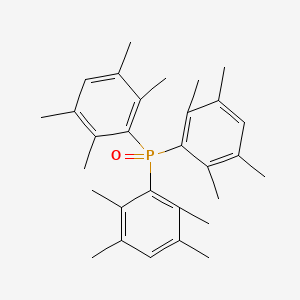
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
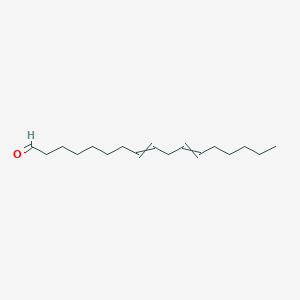
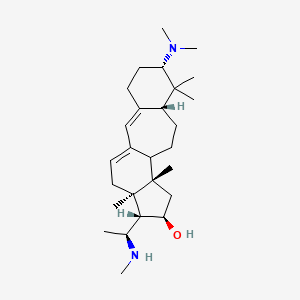
![1,4,8-Trioxa-9-azaspiro[4.6]undecane](/img/structure/B14623362.png)
